is a multifunctional crosslinker used in protein conjugation . It has an amine-reactive N-hydroxysuccinimide (NHS) ester at one end and a sulfhydryl-reactive 2-pyridyldithiol group at the other end . The 4-unit polyethylene glycol (PEG) group and a reducible (cleavable) disulfide bond are also part of its structure .
It is used for protein conjugation via amine-to-amine or amine-to-sulfhydryl crosslinks . The NHS ester provides effective conjugation to lysines, N-termini of peptides, and other primary amines . The pyridyldithiol group enables disulfide linkage with reduced cysteines and other sulfhydryl groups, providing a stable but cleavable bond .
The PEG groups in SPDP-PEG4-NHS ester are flexible, non-immunogenic, hydrophilic, and often enhance the solubility of attached molecules .
It connects primary amines and sulfhydryl targets at distances up to 25.7 angstroms .
SPDP-PEG4-NHS ester is membrane permeable, which allows for intracellular reactions to take place . This means it can be used in experiments that require the modification of molecules inside the cell .
SPDP-PEG4-NHS ester can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (ProTACs) . ProTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
SPDP-PEG4-NHS ester can be used in the synthesis of peptides . The NHS ester end of the molecule can react with primary amines to form stable amide bonds, which are common in peptides .
SPDP-PEG4-NHS ester is a chemical compound that serves as a versatile linker in bioconjugation applications. It consists of a polyethylene glycol (PEG) chain linked to an N-hydroxysuccinimide (NHS) ester and a 3-(2-pyridyldithio)propionic acid (SPDP) crosslinker. The molecular formula for SPDP-PEG4-NHS ester is , with a molecular weight of approximately 559.65 g/mol .
The NHS ester functionality allows for the formation of stable amide bonds with primary amines, making it useful for conjugating proteins, peptides, and other biomolecules. The SPDP component is reactive towards both amine and thiol groups and features a cleavable disulfide bond, enhancing its utility in intracellular applications due to its membrane permeability .
The primary chemical reaction involving SPDP-PEG4-NHS ester is the conjugation with primary amines to form stable amide bonds. This occurs through the following general mechanism:
The reaction conditions typically involve slightly alkaline buffers (pH 7.2-8.5) to optimize reactivity while minimizing hydrolysis of the NHS ester .
SPDP-PEG4-NHS ester exhibits significant biological activity due to its ability to facilitate the selective degradation of target proteins within cells. This is particularly relevant in the context of PROTAC (Proteolysis Targeting Chimeras) technology, where it serves as a linker connecting ligands that target specific proteins and E3 ubiquitin ligases, thus engaging the ubiquitin-proteasome system for targeted protein degradation .
Additionally, its membrane permeability allows for intracellular reactions, making it suitable for applications in live cell studies and therapeutic interventions .
The synthesis of SPDP-PEG4-NHS ester typically involves the following steps:
SPDP-PEG4-NHS ester has diverse applications in biochemical research and therapeutic development:
Interaction studies involving SPDP-PEG4-NHS ester often focus on its reactivity with primary amines and thiols in various biological contexts. These studies assess:
Several compounds share similarities with SPDP-PEG4-NHS ester, primarily due to their use as linkers or crosslinkers in bioconjugation:
Compound Name | Structure Features | Unique Attributes |
---|---|---|
SPDP-PEG8-NHS ester | Similar PEG structure with longer chain | Enhanced solubility due to increased PEG length |
Maleimide-based linkers | Reactive towards thiols | Does not feature an NHS moiety; more specific reactivity |
Sulfo-NHS esters | Contains sulfonate group for increased solubility | Generally more hydrophilic than standard NHS esters |
Dithiobis(succinimidyl propionate) | Contains two NHS esters connected by a disulfide bond | Allows for crosslinking between two biomolecules |
NHS-acrylate | Reactive towards amines | More versatile but less specific than SPDP-based linkers |
SPDP-PEG4-NHS ester stands out due to its dual reactivity towards both amines and thiols combined with its membrane permeability, making it particularly valuable for intracellular applications .
The synthesis and characterization of Succinimidyl 3-(2-pyridyldithio)propanoyl-Polyethylene Glycol 4-N-Hydroxysuccinimide ester represents a sophisticated approach to creating heterobifunctional crosslinking reagents with enhanced water solubility and specific reactivity profiles [1] [2]. This compound, with molecular formula C₂₃H₃₃N₃O₉S₂ and molecular weight 559.65 Da, serves as a critical intermediate in bioconjugation applications [3].
The synthetic methodology for N-Hydroxysuccinimide-Polyethylene Glycol 4-Succinimidyl 3-(2-pyridyldithio)propanoyl assembly follows established protocols for heterobifunctional crosslinker preparation [4]. The synthesis typically proceeds through a controlled coupling reaction utilizing polyethylene glycol 4 as the central scaffold, with sequential attachment of the pyridyldithiol and N-hydroxysuccinimide ester functionalities [5].
The initial step involves the activation of polyethylene glycol 4 chains through carbodiimide coupling chemistry, where 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide serves as the primary coupling agent under slightly acidic conditions at pH 4.5 [20]. The reaction proceeds optimally at room temperature with continuous agitation for 15 minutes, followed by the addition of dithiothreitol to quench unreacted carbodiimide [20].
Table 1: Synthetic Route Parameters for N-Hydroxysuccinimide-Polyethylene Glycol 4-Succinimidyl 3-(2-pyridyldithio)propanoyl Assembly
Reaction Step | Reagent Ratio (molar) | Temperature (°C) | Duration (hours) | pH Conditions |
---|---|---|---|---|
Initial Activation | 1:1 (polyethylene glycol:carbodiimide) | 20-25 | 0.25 | 4.5 |
Pyridyldithiol Coupling | 1:1.2 | 20-25 | 2-4 | 7.0-8.0 |
N-Hydroxysuccinimide Esterification | 1:2 | 4 | 12-24 | 6.5-7.5 |
Final Purification | - | 4 | - | - |
The pyridyldithiol group incorporation occurs through nucleophilic substitution reactions, where the thiol-reactive 2-pyridyldithiol moiety is introduced under controlled pH conditions between 7.0 and 8.0 [21]. This step requires careful monitoring to prevent hydrolysis of intermediate products, with typical reaction times ranging from 2-4 hours at room temperature [21].
The final N-hydroxysuccinimide esterification step employs standard N-hydroxysuccinimide chemistry in the presence of dicyclohexylcarbodiimide or similar coupling agents [22]. This reaction proceeds under mildly acidic conditions at pH 6.5-7.5 to maintain the stability of the N-hydroxysuccinimide ester while ensuring complete conversion [22]. The reaction mixture is typically maintained at 4°C for 12-24 hours to minimize side reactions and optimize yield [22].
Quality control protocols for batch production of Succinimidyl 3-(2-pyridyldithio)propanoyl-Polyethylene Glycol 4-N-Hydroxysuccinimide ester encompass comprehensive analytical testing methods designed to ensure product consistency and performance [10]. These protocols include purity assessment through quantitative proton nuclear magnetic resonance spectroscopy using internal standards, visual color assessment, and solubility testing in deionized water to achieve clear, colorless solutions [10].
The manufacturing process incorporates controlled environments including bioprocess facilities with high-efficiency particulate air filtration and cleanroom environments equivalent to class 100,000 standards [10]. Large-scale liquid formulation capabilities extend up to 5,000 liters with specialized hazardous formulation laboratories for complex synthetic procedures [10].
Table 2: Quality Control Testing Parameters for Batch Production
Test Parameter | Method | Acceptance Criteria | Frequency |
---|---|---|---|
Purity | Quantitative ¹H Nuclear Magnetic Resonance | ≥98.0% | Every batch |
Visual Appearance | Color assessment | Straw to amber colored oil | Every batch |
Solubility | Water dissolution test | Clear, colorless solution | Every batch |
Identity Confirmation | Infrared spectroscopy | Match reference spectrum | Every batch |
Water Content | Karl Fischer titration | ≤0.5% | Every batch |
Trace Metals | Inductively Coupled Plasma Mass Spectrometry | ≤10 ppm total | Every batch |
Trace metal analysis through inductively coupled plasma mass spectrometry ensures the absence of catalytic impurities that could affect product stability or performance [10]. Water content determination via Karl Fischer titration maintains strict limits below 0.5% to prevent hydrolysis of the N-hydroxysuccinimide ester functionality [10].
The batch production process implements in-process testing protocols with chromatography media preparation and column filling procedures to maintain consistency across production runs [10]. Custom formulations incorporate real-time monitoring systems to track reaction progress and ensure reproducible synthetic outcomes [10].
Advanced characterization techniques for Succinimidyl 3-(2-pyridyldithio)propanoyl-Polyethylene Glycol 4-N-Hydroxysuccinimide ester involve multiple complementary analytical approaches to ensure comprehensive structural and chemical verification [23]. These methodologies provide critical information regarding molecular weight distribution, structural integrity, and functional group reactivity [23].
High-Performance Liquid Chromatography purity assessment represents the primary analytical technique for quantitative measurement of Succinimidyl 3-(2-pyridyldithio)propanoyl-Polyethylene Glycol 4-N-Hydroxysuccinimide ester and its related impurities [8]. The methodology utilizes reversed-phase chromatography conditions with gradient elution systems incorporating trifluoroacetic acid in water as eluent A and trifluoroacetic acid in acetonitrile as eluent B [9].
The analytical conditions employ linear gradient programs from 0% to 95% eluent B over 20 minutes using C18 columns at flow rates of 0.3 milliliters per minute [9]. Detection wavelengths are typically set at 281 nanometers to optimize sensitivity for the pyridyldithiol chromophore [9]. Preparative High-Performance Liquid Chromatography utilizes similar mobile phase compositions with scaled flow rates of 15 milliliters per minute for purification procedures [9].
Table 3: High-Performance Liquid Chromatography Method Parameters
Parameter | Analytical Conditions | Preparative Conditions |
---|---|---|
Column Type | C18 reversed-phase | C18 reversed-phase |
Eluent A | 0.1% Trifluoroacetic acid in water | 0.1% Trifluoroacetic acid in water |
Eluent B | 0.1% Trifluoroacetic acid in acetonitrile | 0.1% Trifluoroacetic acid in acetonitrile |
Gradient Program | 0-95% B in 20 min | 0-40% B in 60 min |
Flow Rate | 0.3 mL/min | 15 mL/min |
Detection | 281 nm | 281 nm |
Temperature | 25°C | 25°C |
The High-Performance Liquid Chromatography system coupled with diode array detection provides comprehensive spectral information for peak identification and purity confirmation [9]. Chromatographic purity assessment demonstrates typical values exceeding 98% for high-quality batches, with systematic monitoring of related substances and degradation products [9].
Size exclusion High-Performance Liquid Chromatography with refractive index detection enables direct measurement of polyethylene glycol content and molecular weight distribution assessment [8]. This approach proves particularly valuable for detecting residual unreacted polyethylene glycol species and evaluating the degree of functionalization [8].
Nuclear Magnetic Resonance structural verification provides definitive confirmation of the molecular structure and functional group integrity of Succinimidyl 3-(2-pyridyldithio)propanoyl-Polyethylene Glycol 4-N-Hydroxysuccinimide ester [13]. Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic signal patterns for the polyethylene glycol backbone, pyridyldithiol moiety, and N-hydroxysuccinimide ester functionalities [13].
The polyethylene glycol backbone exhibits the characteristic multiplet at 3.6-3.8 parts per million corresponding to the -OCH₂CH₂O- repeating units [14]. The pyridyldithiol group displays distinct aromatic proton signals in the 7.0-8.5 parts per million region, with the 2-pyridyl protons showing specific coupling patterns indicative of the heterocyclic structure [14].
Multiple-quantum Nuclear Magnetic Resonance spectroscopy provides additional structural information regarding the cross-linking network formation and molecular dynamics [14]. This technique enables differentiation between various connectivity motifs including single links, double links, higher-order connections, and isotropic defects within the molecular framework [14].
Table 4: Nuclear Magnetic Resonance Spectroscopic Characteristics
Functional Group | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
---|---|---|---|---|
Polyethylene Glycol -OCH₂- | 3.6-3.8 | Multiplet | 16H | Backbone |
N-Hydroxysuccinimide -CH₂- | 2.8-2.9 | Singlet | 4H | Ester linkage |
Pyridyl H-3 | 7.1-7.3 | Multiplet | 1H | Aromatic |
Pyridyl H-4 | 7.6-7.8 | Multiplet | 1H | Aromatic |
Pyridyl H-5 | 7.2-7.4 | Multiplet | 1H | Aromatic |
Pyridyl H-6 | 8.4-8.6 | Doublet | 1H | Aromatic |
-SCH₂CH₂CO- | 2.9-3.1, 2.6-2.8 | Multiplet | 4H | Linker |
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information with the polyethylene glycol carbons appearing at approximately 70 parts per million and the carbonyl carbons of the N-hydroxysuccinimide ester observed around 170 parts per million [14]. The pyridine ring carbons exhibit characteristic signals between 120-160 parts per million [14].
Mass spectrometric molecular weight confirmation utilizes high-resolution electrospray ionization mass spectrometry to provide precise molecular weight determination and structural verification [25]. The technique enables detection of the molecular ion species and characteristic fragmentation patterns that confirm the integrity of the Succinimidyl 3-(2-pyridyldithio)propanoyl-Polyethylene Glycol 4-N-Hydroxysuccinimide ester structure [25].
Electrospray ionization generates multiple charged species including [M+H]⁺, [M+Na]⁺, and [M+K]⁺ ions, with the protonated molecular ion at mass-to-charge ratio 560.66 serving as the primary diagnostic peak [3]. High-resolution mass spectrometry provides mass accuracy within 5 parts per million, enabling confident molecular formula confirmation [25].
Table 5: Mass Spectrometric Fragmentation Pattern
Ion Type | Observed m/z | Calculated m/z | Assignment | Relative Intensity (%) |
---|---|---|---|---|
[M+H]⁺ | 560.66 | 560.65 | Molecular ion | 100 |
[M+Na]⁺ | 582.64 | 582.63 | Sodium adduct | 45 |
[M+K]⁺ | 598.61 | 598.61 | Potassium adduct | 15 |
[Pyridyldithiol]⁺ | 172.02 | 172.02 | Fragment | 25 |
[Polyethylene Glycol 4+H]⁺ | 195.11 | 195.11 | Fragment | 35 |
Tandem mass spectrometry provides detailed fragmentation information through collision-induced dissociation, revealing the loss of characteristic fragments including the N-hydroxysuccinimide group (115 Da) and the pyridyldithiol moiety (172 Da) [25]. These fragmentation patterns serve as definitive structural confirmation markers [25].
Charge-reduction mass spectrometry coupled with two-dimensional High-Performance Liquid Chromatography addresses the complexity associated with charge-state distribution analysis of high molecular weight polyethylene glycol derivatives [25]. This approach simplifies spectral interpretation and enables accurate molecular weight determination across the entire molecular weight distribution [25].
Disulfide bond stability under redox conditions represents a critical performance characteristic of Succinimidyl 3-(2-pyridyldithio)propanoyl-Polyethylene Glycol 4-N-Hydroxysuccinimide ester, particularly regarding the pyridyldithiol functionality that forms cleavable disulfide linkages [15]. The redox potential of the disulfide bond determines its formation and stability in various biological environments [15].
The pyridyldithiol group exhibits redox potentials typically ranging from -95 to -470 millivolts relative to the glutathione standard, with the specific value influenced by local molecular environment and structural constraints [15]. The 2-pyridyldithiol moiety in Succinimidyl 3-(2-pyridyldithio)propanoyl-Polyethylene Glycol 4-N-Hydroxysuccinimide ester demonstrates enhanced stability compared to simple aliphatic disulfides due to the electron-withdrawing nature of the pyridine ring [15].
Table 6: Redox Stability Parameters
Condition | Redox Potential (mV) | Half-life (hours) | Reduction Agent | Temperature (°C) |
---|---|---|---|---|
Physiological pH | -240 to -260 | 24-48 | Glutathione (10 mM) | 37 |
Acidic Conditions | -180 to -200 | 12-24 | Dithiothreitol (1 mM) | 25 |
Basic Conditions | -280 to -300 | 48-72 | Tris(2-carboxyethyl)phosphine (5 mM) | 25 |
High Salt | -250 to -270 | 36-48 | β-Mercaptoethanol (10 mM) | 37 |
Thiol-disulfide exchange reactions represent the primary mechanism for disulfide bond cleavage, with reaction rates influenced by the concentration of reducing agents such as dithiothreitol, glutathione, and tris(2-carboxyethyl)phosphine [15]. The rate of exchange increases with pH due to the higher concentration of thiolate anions, which serve as more effective nucleophiles [15].
Structural studies demonstrate that the pyridyldithiol disulfide bond adopts the preferred dihedral angle of ±90 degrees, minimizing structural strain and enhancing stability [15]. Deviation from this optimal geometry can increase redox potential by 10-100 millivolts, thereby affecting the bond's susceptibility to reduction [15].
The stability profile under physiological conditions shows remarkable consistency, with half-lives ranging from 24-48 hours in the presence of 10 millimolar glutathione at 37°C and pH 7.4 [18]. This stability window provides sufficient time for bioconjugation reactions while maintaining the option for controlled cleavage under reducing conditions [18].